molecular formula C10H14N2S B12044061 N-(1-Methyl-2-phenylethyl)-thiourea

N-(1-Methyl-2-phenylethyl)-thiourea

Cat. No.: B12044061
M. Wt: 194.30 g/mol
InChI Key: VPPYIQDUSLZZII-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylethyl)-thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenylethyl)-thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the reaction of 1-methyl-2-phenylethylamine with thiophosgene or ammonium thiocyanate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenylethyl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(1-Methyl-2-phenylethyl)-thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenylethyl)-thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Phenethyl-4-piperidinyl)propionanilide (Fentanyl): A potent narcotic analgesic with a different pharmacological profile.

    N-(1-Methyl-2-phenylethyl)aminoethanesulfonic acid isopropylamide: A taurine derivative with antiarrhythmic properties.

Uniqueness

N-(1-Methyl-2-phenylethyl)-thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in multiple research fields.

Properties

Molecular Formula

C10H14N2S

Molecular Weight

194.30 g/mol

IUPAC Name

1-phenylpropan-2-ylthiourea

InChI

InChI=1S/C10H14N2S/c1-8(12-10(11)13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H3,11,12,13)

InChI Key

VPPYIQDUSLZZII-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=S)N

Origin of Product

United States

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